molecular formula C4H8MgN2O4 B084483 Magnesium glycinate CAS No. 14783-68-7

Magnesium glycinate

Cat. No. B084483
CAS RN: 14783-68-7
M. Wt: 172.42 g/mol
InChI Key: AACACXATQSKRQG-UHFFFAOYSA-L
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Patent
US06670494B1

Procedure details

The ethanol solvent recovered from Example 1, approximately 80 ml, was distilled to remove any impurities and then combined with fresh ethanol to total 100 ml for this experiment. 4.0 grams (0.1 Mole) of magnesium oxide and 15 grams (0.2 Mole) of glycine were placed into a beaker provided with a reflux condenser. The 100 ml ethanol was added and the mixture was stirred and boiled at atmospheric pressure for 5 hours. The reaction mixture was then cooled, and thereafter filtered yielding 17.2 grams of magnesium glycinate having the physical characteristic of a fine white powder.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[O-2].[Mg+2:2].[NH2:3][CH2:4][C:5]([OH:7])=[O:6]>C(O)C>[NH2:3][CH2:4][C:5]([O-:7])=[O:6].[Mg+2:2].[NH2:3][CH2:4][C:5]([O-:7])=[O:6] |f:0.1,4.5.6|

Inputs

Step One
Name
Quantity
4 g
Type
reactant
Smiles
[O-2].[Mg+2]
Step Two
Name
Quantity
15 g
Type
reactant
Smiles
NCC(=O)O
Step Three
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)O

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The ethanol solvent recovered from Example 1, approximately 80 ml
DISTILLATION
Type
DISTILLATION
Details
was distilled
CUSTOM
Type
CUSTOM
Details
to remove any impurities
CUSTOM
Type
CUSTOM
Details
provided with a reflux condenser
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was then cooled
FILTRATION
Type
FILTRATION
Details
filtered

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
NCC(=O)[O-].[Mg+2].NCC(=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 17.2 g
YIELD: CALCULATEDPERCENTYIELD 99.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.